Fmoc-2,5-dichloro-D-homophenylalanine

Lipophilicity Membrane permeability SPPS building block selection

Fmoc-2,5-dichloro-D-homophenylalanine (CAS 1260613-96-4) is a synthetic, non‑proteinogenic amino acid building block belonging to the class of Nᵅ‑Fmoc‑protected, D‑configured homophenylalanine derivatives bearing a 2,5‑dichloro substitution on the aromatic ring. With a molecular formula of C₂₅H₂₁Cl₂NO₄, a molecular weight of 470.35 g mol⁻¹, and a calculated LogP of 5.92 , this compound is designed exclusively for solid‑phase peptide synthesis (SPPS) using standard Fmoc/tBu protocols.

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
Cat. No. B12307303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,5-dichloro-D-homophenylalanine
Molecular FormulaC25H21Cl2NO4
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)
InChIKeyUOCBTSHHSQSHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2,5-dichloro-D-homophenylalanine – Core Physicochemical Profile for Peptide Synthesis Procurement


Fmoc-2,5-dichloro-D-homophenylalanine (CAS 1260613-96-4) is a synthetic, non‑proteinogenic amino acid building block belonging to the class of Nᵅ‑Fmoc‑protected, D‑configured homophenylalanine derivatives bearing a 2,5‑dichloro substitution on the aromatic ring. With a molecular formula of C₂₅H₂₁Cl₂NO₄, a molecular weight of 470.35 g mol⁻¹, and a calculated LogP of 5.92 , this compound is designed exclusively for solid‑phase peptide synthesis (SPPS) using standard Fmoc/tBu protocols . The D‑stereochemistry combined with the extended homophenylalanine backbone (one additional methylene relative to phenylalanine) and the dual ortho/meta‑chlorination pattern provides a unique physicochemical signature that cannot be replicated by singly chlorinated, non‑chlorinated, or phenylalanine‑based analogs.

Why Fmoc-2,5-dichloro-D-homophenylalanine Cannot Be Replaced by a Generic Halogenated Phenylalanine Analog


Fmoc‑protected halogenated phenylalanine and homophenylalanine derivatives are not interchangeable building blocks. Three structural variables—side‑chain length (Phe vs. homoPhe), chlorination pattern (position and number of Cl atoms), and stereochemistry (L vs. D)—independently and cooperatively modulate critical peptide properties including conformational preference, protease susceptibility, hydrophobicity, and target binding kinetics [1]. Replacing Fmoc‑2,5‑dichloro‑D‑homophenylalanine with a mono‑chloro or non‑chlorinated phenylalanine analog would alter the LogP by 1–2 orders of magnitude, potentially shifting membrane permeability, aggregation propensity, or off‑target binding . The evidence items below quantify these differentiation dimensions against the most relevant comparator compounds.

Evidence‑Based Differentiation of Fmoc-2,5-dichloro-D-homophenylalanine: Quantitative Head‑to‑Head Data


LogP Differential: 2,5‑Dichloro‑D‑homoPhe vs. Non‑Chlorinated D‑homoPhe

The calculated LogP of Fmoc‑2,5‑dichloro‑D‑homophenylalanine is 5.92, compared with 5.00 for the non‑chlorinated Fmoc‑D‑homophenylalanine . The ΔLogP of +0.92 translates to an approximately 8‑fold increase in the octanol‑water partition coefficient, a difference that can substantially alter peptide‑membrane interactions, HPLC retention behavior, and in‑vivo distribution when the residue is incorporated into a peptide chain [1]. This places the 2,5‑dichloro derivative in a lipophilicity range distinct from both mono‑chloro analogs (estimated LogP ~5.3–5.5) and the parent homoPhe.

Lipophilicity Membrane permeability SPPS building block selection

Molecular Weight and Steric Bulk: 2,5‑DiCl‑D‑homoPhe vs. 2,5‑DiCl‑D‑Phe (Homologation Effect)

Fmoc‑2,5‑dichloro‑D‑homophenylalanine (MW 470.35 g mol⁻¹) carries one additional methylene unit in the side chain compared with Fmoc‑2,5‑dichloro‑D‑phenylalanine (MW 456.32 g mol⁻¹) . This backbone extension increases the number of rotatable bonds (7 for the homoPhe derivative vs. approximately 6 for the Phe analog) and positions the dichlorophenyl ring farther from the peptide backbone . In the context of protease substrate recognition, D‑homophenylalanine residues have been shown to confer significantly enhanced resistance to proteolytic cleavage compared with D‑phenylalanine, an effect attributed to the altered spatial presentation of the side chain [1].

Steric hindrance Backbone flexibility Protease resistance

Dichlorination Pattern Comparison: 2,5‑DiCl vs. 2,4‑DiCl Substitution

The 2,5‑dichloro substitution places chlorine atoms at the ortho (C2) and meta (C5) positions of the phenyl ring, creating a distinct electronic and steric profile compared with the 2,4‑dichloro isomer . Ortho‑chlorination introduces steric clash with the peptide backbone, restricting rotational freedom around the Cα–Cβ bond, while meta‑chlorination exerts an electron‑withdrawing inductive effect without the steric penalty . Published SAR data from insulin analog patents demonstrate that the position of chlorine substitution on phenylalanine directly impacts both metabolic stability (resistance to hepatic clearance) and receptor binding affinity, with para‑chloro‑Phe²⁴ insulin analogs showing altered aggregation kinetics relative to the native hormone [1]. While quantitative head‑to‑head peptide stability data for the 2,5‑ vs. 2,4‑dichloro‑homoPhe pair are not publicly available, the established principle that chlorination position matters—not merely chlorination degree—justifies a procurement preference for the specific 2,5‑pattern when SAR reproducibility is required.

Electronic effects Halogen bonding Metabolic soft‑spot blockade

D‑Configuration Plus Chlorination: Dual Strategy for Protease Evasion

Fmoc‑2,5‑dichloro‑D‑homophenylalanine combines two established stability‑enhancing modifications in a single residue: D‑stereochemistry, which sterically hinders recognition by mammalian proteases that evolved to cleave L‑amino acid sequences, and aryl chlorination, which can further reduce metabolic turnover by blocking oxidative metabolism at the phenyl ring [1]. D‑homophenylalanine‑containing factor Xa inhibitors have demonstrated exquisite potency (Ki as low as 0.32 nM) and sustained anticoagulant activity in plasma, with doubling of aPTT and PT at concentrations of 280 nM and 170 nM respectively, confirming that the D‑homoPhe scaffold is compatible with high‑affinity target engagement in a biological milieu [2]. While direct stability half‑life data for peptides containing 2,5‑dichloro‑D‑homoPhe specifically are not available in the public domain, the class‑level evidence strongly supports the rationale that this dual‑modification strategy provides additive or synergistic protease resistance compared with either modification alone .

Proteolytic stability D‑amino acid Peptide half‑life extension

Optimal Use Cases for Fmoc-2,5-dichloro-D-homophenylalanine Based on Quantitative Differentiation Evidence


Protease‑Resistant Peptide Lead Optimization (Factor Xa / Serine Protease Inhibitor Programs)

When a peptide inhibitor program targeting serine proteases requires both high target affinity and resistance to proteolytic degradation in plasma, Fmoc‑2,5‑dichloro‑D‑homophenylalanine offers a single‑residue solution combining D‑stereochemistry and dual chlorination. Published data confirm that D‑homophenylalanine‑containing factor Xa inhibitors achieve Ki values in the sub‑nanomolar range (0.32 nM) and produce meaningful anticoagulant activity in plasma at sub‑micromolar concentrations [1]. Incorporating the 2,5‑dichloro variant at the P3 or equivalent position may further modulate lipophilicity (LogP 5.92) and electronic character, potentially enhancing membrane permeability or altering inhibitor pharmacokinetics. This application scenario is directly supported by the LogP evidence (Section 3, Evidence Item 1) and the protease‑resistance rationale (Section 3, Evidence Item 4).

Structure–Activity Relationship (SAR) Studies Requiring Fine‑Tuned Phenyl Ring Electronics and Sterics

Research groups exploring halogen‑bonding interactions, π‑stacking, or cation‑π interactions in peptide‑receptor interfaces can use Fmoc‑2,5‑dichloro‑D‑homophenylalanine to systematically probe the effect of dual chlorine substitution at specific ring positions. The ortho‑chlorine (C2) provides steric constraint near the backbone, while the meta‑chlorine (C5) contributes electron‑withdrawing character without additional steric penalty . This contrasts with 2,4‑dichloro isomers (ortho + para) and 3,5‑dichloro isomers (meta + meta), enabling SAR dissection of positional electronic effects. Procurement of the precisely defined 2,5‑isomer is essential for result reproducibility, as established in Section 3, Evidence Item 3.

Peptide Therapeutics Requiring Enhanced Membrane Permeability (High‑LogP Building Block Selection)

For peptide drug candidates where passive membrane permeability or blood–brain barrier penetration is a design objective, Fmoc‑2,5‑dichloro‑D‑homophenylalanine (LogP 5.92) provides substantially higher lipophilicity than non‑chlorinated Fmoc‑D‑homophenylalanine (LogP 5.00, ΔLogP +0.92) or standard Fmoc‑Phe‑OH (LogP 4.61, ΔLogP +1.31) . This approximately 8‑fold increase in partition coefficient per residue can cumulatively shift the overall peptide LogP when multiple lipophilic building blocks are incorporated, potentially improving oral bioavailability or CNS exposure. This application is directly grounded in the quantitative LogP evidence presented in Section 3, Evidence Item 1.

Solid‑Phase Peptide Synthesis Requiring High‑Purity, D‑Configured Non‑Canonical Building Blocks

Fmoc‑2,5‑dichloro‑D‑homophenylalanine is commercially available at 98% purity (HPLC) from established chemical suppliers , meeting the ≥95% purity threshold generally recommended for efficient Fmoc‑SPPS coupling and minimizing the accumulation of deletion by‑products in long peptide sequences. The Fmoc protecting group is fully compatible with standard piperidine deprotection protocols, and the D‑configuration does not interfere with conventional HOBt‑ or HATU‑mediated coupling chemistry. This makes the compound a drop‑in replacement for existing D‑homoPhe or D‑Phe residues in established synthetic protocols when enhanced lipophilicity or altered electronic properties are desired, as supported by the molecular characterization data in Section 1 and the comparative structural data in Section 3, Evidence Item 2.

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